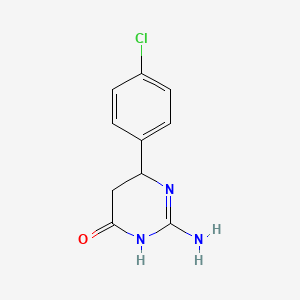
2-Amino-6-(4-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(4-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of an amino group at the 2-position and a 4-chlorophenyl group at the 6-position of the tetrahydropyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with guanidine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(4-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrimidinones, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and antiviral properties.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating infections and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-(4-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4-one: A structurally similar compound with different substituents.
6-(4-Chlorophenyl)pyrimidin-4-one: Lacks the amino group at the 2-position.
2-Amino-4,6-dichloropyrimidine: Contains additional chlorine substituents.
Uniqueness
2-Amino-6-(4-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one is unique due to the specific combination of its amino and chlorophenyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10ClN3O |
|---|---|
Molecular Weight |
223.66 g/mol |
IUPAC Name |
2-amino-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H10ClN3O/c11-7-3-1-6(2-4-7)8-5-9(15)14-10(12)13-8/h1-4,8H,5H2,(H3,12,13,14,15) |
InChI Key |
ZCAHHJRGQASZDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(NC1=O)N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



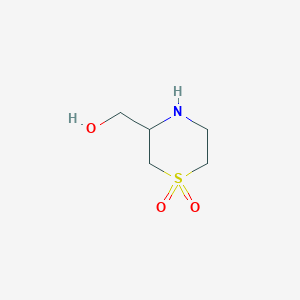
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid](/img/structure/B12851342.png)


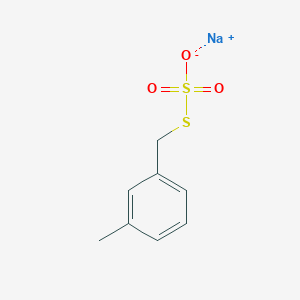
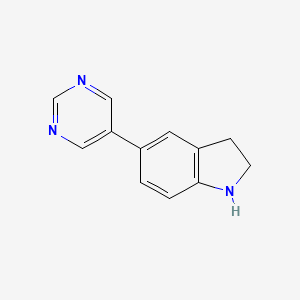
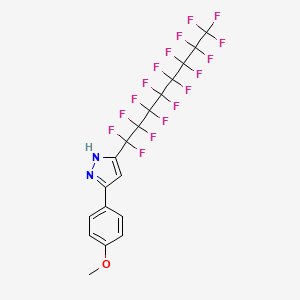
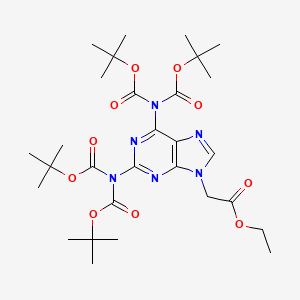
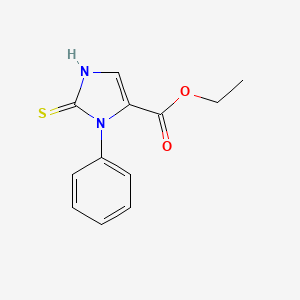
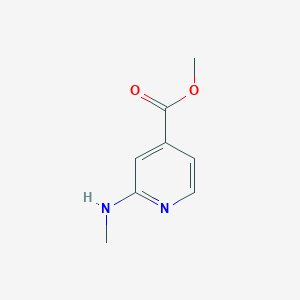
![[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12851373.png)
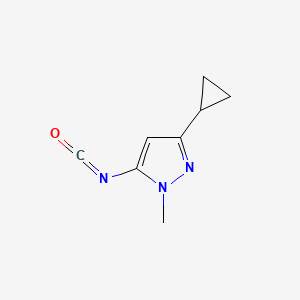
![5-Chloropyrimido[4,5-c]pyridazine](/img/structure/B12851387.png)
